1-(3-Bromopropyl)-1-methylcyclopropane
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Overview
Description
1-(3-Bromopropyl)-1-methylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a bromopropyl and a methyl group
Mechanism of Action
Target of Action
Brominated compounds like this are often used in organic synthesis and may interact with a variety of biological targets .
Mode of Action
For instance, they can undergo electrophilic aromatic substitution, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
Biochemical Pathways
Brominated compounds can participate in various biochemical reactions and pathways, potentially affecting a wide range of cellular processes .
Result of Action
Brominated compounds can have various effects depending on their specific targets and the type of reactions they undergo .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-1-methylcyclopropane can be synthesized through the reaction of 1-methylcyclopropane with 1,3-dibromopropane under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopropane ring, followed by nucleophilic substitution with 1,3-dibromopropane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection and reaction temperature control are crucial factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-1-methylcyclopropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.
Elimination Reactions: Potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Nucleophilic Substitution: Corresponding substituted cyclopropanes.
Elimination Reactions: Alkenes such as 1-methylcyclopropene.
Oxidation: Alcohols or carboxylic acids.
Reduction: Alkanes such as 1-methylcyclopropane.
Scientific Research Applications
1-(3-Bromopropyl)-1-methylcyclopropane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-Bromo-3-phenylpropane: Similar in structure but with a phenyl group instead of a cyclopropane ring.
1-Bromo-3-chloropropane: Contains a chlorine atom instead of a methyl group.
1-Bromo-2-methylpropane: Similar but with a different substitution pattern on the propyl chain.
Uniqueness: 1-(3-Bromopropyl)-1-methylcyclopropane is unique due to the presence of both a cyclopropane ring and a bromopropyl group
Properties
IUPAC Name |
1-(3-bromopropyl)-1-methylcyclopropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c1-7(4-5-7)3-2-6-8/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLNWGPSBXDEFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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